2,4,8-Trimethoxyquinoline-3-carbaldehyde
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Overview
Description
2,4,8-Trimethoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds that consist of a benzene ring fused with a pyridine ring. This specific compound is characterized by the presence of three methoxy groups at positions 2, 4, and 8, and an aldehyde group at position 3 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethoxyquinoline-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Trimethoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,8-trimethoxyquinoline-3-carboxylic acid.
Reduction: Formation of 2,4,8-trimethoxyquinoline-3-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
2,4,8-Trimethoxyquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,8-Trimethoxyquinoline-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy groups and the aldehyde group may play a role in its reactivity and interaction with biological molecules. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom instead of methoxy groups.
2,4-Dimethoxyquinoline-3-carbaldehyde: Lacks one methoxy group compared to 2,4,8-Trimethoxyquinoline-3-carbaldehyde.
2,4,8-Trimethoxyquinoline: Lacks the aldehyde group at position 3.
Uniqueness
This compound is unique due to the presence of three methoxy groups and an aldehyde group, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
55934-30-0 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2,4,8-trimethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(10)14-13(18-3)9(7-15)12(8)17-2/h4-7H,1-3H3 |
InChI Key |
ZPWJHFFYSOATNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C(=C2OC)C=O)OC |
Origin of Product |
United States |
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